molecular formula C16H12N2O B5266995 1-cinnamoyl-1H-benzimidazole

1-cinnamoyl-1H-benzimidazole

Cat. No.: B5266995
M. Wt: 248.28 g/mol
InChI Key: SHUWQFLKYAKUGO-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cinnamoyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

1-cinnamoyl-1H-benzimidazole has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been investigated for its potential use as an antifungal agent. In agriculture, it has been shown to have insecticidal and fungicidal properties. In material science, it has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-cinnamoyl-1H-benzimidazole varies depending on the application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins. It has also been shown to inhibit the replication of viruses and bacteria by interfering with their DNA and RNA synthesis. In agriculture, it has been shown to disrupt the cell membrane of insects and fungi, leading to their death. In material science, it has been shown to exhibit good electron transport properties, making it a potential candidate for use in OLEDs.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce the growth and proliferation of cancer cells and inhibit the activity of certain enzymes and proteins. It has also been shown to have anti-inflammatory properties. In agriculture, it has been shown to have insecticidal and fungicidal properties, leading to the death of insects and fungi. In material science, it has been shown to exhibit good electron transport properties, making it a potential candidate for use in OLEDs.

Advantages and Limitations for Lab Experiments

The advantages of using 1-cinnamoyl-1H-benzimidazole in lab experiments include its potential applications in various fields, its ease of synthesis, and its relatively low cost. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 1-cinnamoyl-1H-benzimidazole. In medicine, further research is needed to determine its potential as a therapeutic agent for various types of cancer and viral infections. In agriculture, further research is needed to determine its potential as a natural pesticide and fungicide. In material science, further research is needed to optimize its electron transport properties and its potential use in OLEDs. Additionally, further research is needed to determine the potential environmental impact of this compound and its safe disposal methods.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, low cost, and potential therapeutic, agricultural, and material science applications make it an attractive candidate for further research. Further studies are needed to determine its full potential and limitations.

Synthesis Methods

The synthesis of 1-cinnamoyl-1H-benzimidazole involves the reaction of cinnamic acid and o-phenylenediamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is obtained in moderate to good yields. The purity of the product can be improved by recrystallization from a suitable solvent.

Properties

IUPAC Name

(E)-1-(benzimidazol-1-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16(11-10-13-6-2-1-3-7-13)18-12-17-14-8-4-5-9-15(14)18/h1-12H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUWQFLKYAKUGO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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